molecular formula C7H7N3O3S B2991064 2-Amino-1,3-benzoxazole-5-sulfonamide CAS No. 1479273-05-6

2-Amino-1,3-benzoxazole-5-sulfonamide

Cat. No.: B2991064
CAS No.: 1479273-05-6
M. Wt: 213.21
InChI Key: DWZUHKFGGRNZHZ-UHFFFAOYSA-N
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Description

2-Amino-1,3-benzoxazole-5-sulfonamide is a heterocyclic aromatic organic compound characterized by the presence of a benzoxazole ring fused with a sulfonamide group. This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-1,3-benzoxazole-5-sulfonamide typically involves the cyclization of 2-aminophenol with chlorosulfonic acid. The reaction proceeds under controlled temperature conditions to ensure the formation of the benzoxazole ring.

Industrial Production Methods: In an industrial setting, the compound is produced through a multi-step process that includes the initial formation of the benzoxazole core followed by sulfonation. The process is optimized to achieve high yield and purity, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-1,3-benzoxazole-5-sulfonamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a catalyst.

  • Substitution: Nucleophilic substitution reactions are typically performed using alkyl halides and strong bases.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids and ketones.

  • Reduction: Production of amines and alcohols.

  • Substitution: Generation of alkylated derivatives.

Scientific Research Applications

2-Amino-1,3-benzoxazole-5-sulfonamide is widely used in scientific research due to its unique chemical properties. It serves as a precursor in the synthesis of various pharmaceuticals and agrochemicals. Additionally, it is employed in the development of new materials with advanced properties, such as enhanced thermal stability and electrical conductivity.

Comparison with Similar Compounds

  • 2-amino-N,N-diethyl-1,3-benzoxazole-5-sulfonamide

  • 2-amino-1,3-benzoxazole-5-sulfonic acid

  • 2-amino-1,3-benzoxazole-6-sulfonamide

This comprehensive overview highlights the significance of 2-Amino-1,3-benzoxazole-5-sulfonamide in various scientific and industrial applications. Its unique chemical structure and reactivity make it a valuable compound for research and development.

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Properties

IUPAC Name

2-amino-1,3-benzoxazole-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O3S/c8-7-10-5-3-4(14(9,11)12)1-2-6(5)13-7/h1-3H,(H2,8,10)(H2,9,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWZUHKFGGRNZHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1S(=O)(=O)N)N=C(O2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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